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molecular formula C9H10O3 B041798 2-Hydroxyethyl benzoate CAS No. 94-33-7

2-Hydroxyethyl benzoate

Cat. No. B041798
M. Wt: 166.17 g/mol
InChI Key: LSWRBVSEWBWTDR-UHFFFAOYSA-N
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Patent
US04294831

Procedure details

A solution of benzonitrile (103 g) in ethylene glycol (310 g) was heated at reflux under substantially anhydrous conditions for 3 days. The reaction mixture was cooled and added to a mixture of ice and water (about 300 ml). The resulting mixture was extracted with ether (3×300 ml) and the combined ether extract back-washed with water (2×300 ml) and then with a saturated sodium chloride solution (300 ml). The ether solution was dried over anhydrous sodium sulfate. The ether was evaporated and the residual oil distilled to give 108 g (65% of theoretical) of ethylene glycol monobenzoate, b.p. 132°-135° C./1.5 mm Hg.
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
310 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#N)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH2:9].[CH2:10]([OH:13])[CH2:11][OH:12]>>[C:1]([O:12][CH2:11][CH2:10][OH:13])(=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
103 g
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
310 g
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under substantially anhydrous conditions for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether (3×300 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined ether extract
WASH
Type
WASH
Details
back-washed with water (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ether was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residual oil distilled

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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